molecular formula C18H15ClN2O3 B5224012 (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine

(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine

Cat. No. B5224012
M. Wt: 342.8 g/mol
InChI Key: OLPSIRPVHSJNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine, also known as CNPA, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CNPA is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

Mechanism of Action

(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine is a selective and potent antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 has been implicated in the regulation of glutamate neurotransmission, which is involved in a variety of neurological and psychiatric disorders. (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing glutamate neurotransmission.
Biochemical and Physiological Effects
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. In addition, (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine as a research tool is its selectivity and potency as an mGluR5 antagonist. This allows researchers to study the specific role of mGluR5 in various neurological and psychiatric disorders. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine is its potential off-target effects, which could complicate data interpretation. In addition, (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has a relatively short half-life, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine. One area of interest is the potential use of (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine as a treatment for addiction, anxiety, and depression. Another area of interest is the role of mGluR5 in synaptic plasticity and learning, which could have implications for the development of new treatments for cognitive disorders. Finally, there is interest in developing new mGluR5 antagonists with improved selectivity and potency, which could lead to more effective treatments for neurological and psychiatric disorders.

Synthesis Methods

(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis begins with the reaction of 5-chloro-2-nitrophenol with 2-bromoethylamine hydrobromide to form the intermediate 5-chloro-2-nitrophenyl-2-aminoethyl ether. This intermediate is then reacted with 1-naphthol in the presence of a base to form (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been widely used as a research tool to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use as a treatment for addiction. (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in treating anxiety and depression. In addition, (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.

properties

IUPAC Name

5-chloro-N-(2-naphthalen-1-yloxyethyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-8-9-17(21(22)23)16(12-14)20-10-11-24-18-7-3-5-13-4-1-2-6-15(13)18/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPSIRPVHSJNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCNC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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